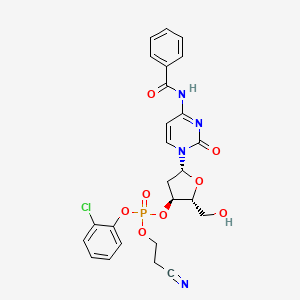
3'-Cytidylic acid, N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester is a synthetic compound with a complex molecular structure It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 4-chlorophenyl 2-cyanoethyl ester
- 3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-bromophenyl 2-cyanoethyl ester
- 3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-fluorophenyl 2-cyanoethyl ester
Uniqueness
Compared to similar compounds, 3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester is unique due to its specific substitution pattern and the presence of the 2-chlorophenyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
CAS No. |
80817-38-5 |
|---|---|
Molecular Formula |
C25H24ClN4O8P |
Molecular Weight |
574.9 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C25H24ClN4O8P/c26-18-9-4-5-10-19(18)37-39(34,35-14-6-12-27)38-20-15-23(36-21(20)16-31)30-13-11-22(29-25(30)33)28-24(32)17-7-2-1-3-8-17/h1-5,7-11,13,20-21,23,31H,6,14-16H2,(H,28,29,32,33)/t20-,21+,23+,39?/m0/s1 |
InChI Key |
LUODOPHROFJGEI-MRRPNWGVSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OP(=O)(OCCC#N)OC4=CC=CC=C4Cl |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OP(=O)(OCCC#N)OC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




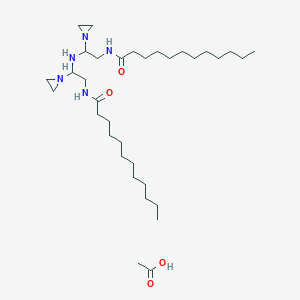
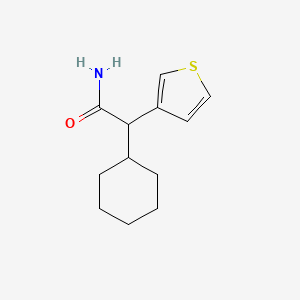
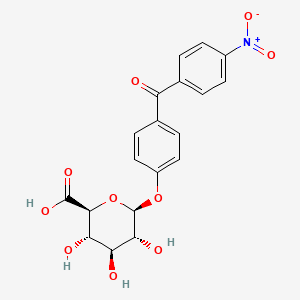
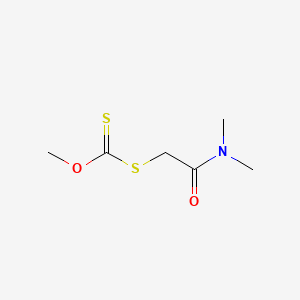
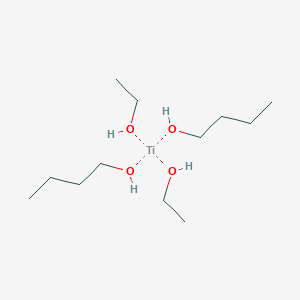
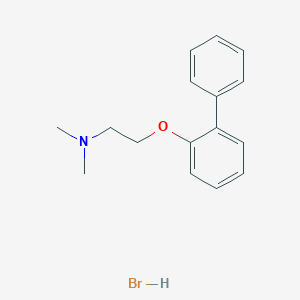
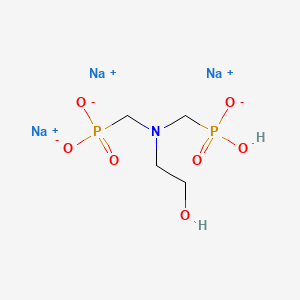


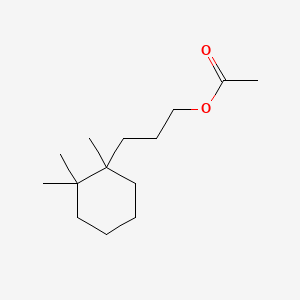
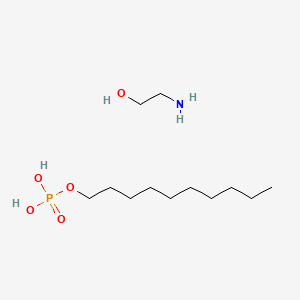
![N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine](/img/structure/B12671404.png)
